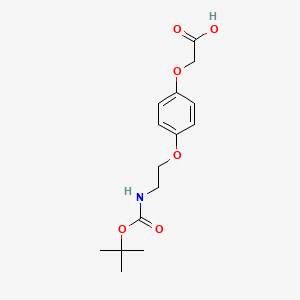

Boc-NH-PEG1-Ph-O-CH2COOH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H21NO6 |

|---|---|

Molekulargewicht |

311.33 g/mol |

IUPAC-Name |

2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]acetic acid |

InChI |

InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-8-9-20-11-4-6-12(7-5-11)21-10-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18) |

InChI-Schlüssel |

KXKPTJWFRNNORE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)OCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG1-Ph-O-CH2COOH: Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-Ph-O-CH2COOH is a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and, most notably, in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its application in advanced drug discovery paradigms.

Core Chemical Properties

This compound is structurally characterized by a tert-butyloxycarbonyl (Boc) protected amine, a single polyethylene (B3416737) glycol (PEG) unit, a phenyl ether linkage, and a terminal carboxylic acid. This unique combination of functional groups makes it a versatile tool for covalently linking molecules. The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under acidic conditions. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The terminal carboxylic acid allows for facile conjugation to amine-containing molecules through the formation of a stable amide bond.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. Please note that while some data is available from commercial suppliers and databases, experimentally determined values for properties such as pKa and specific solubility in various solvents are not widely published.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₆ | PubChem[1] |

| Molecular Weight | 311.33 g/mol | PubChem[1] |

| IUPAC Name | 2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]acetic acid | PubChem[1] |

| CAS Number | 2361117-22-6 | ChemSrc[2] |

| Purity | Typically ≥95% | ChemSrc[2] |

| Appearance | White to off-white solid | Generic supplier data |

| Solubility | Soluble in DMSO. A related compound, Boc-NH-PEG1-CH2COOH, is soluble in DMSO at 100 mg/mL.[3][4] | Inferred from related compounds |

| Storage | 2-8°C, sealed, dry | MySkinRecipes[5] |

Experimental Protocols

The utility of this compound lies in its ability to undergo two primary reactions: amide bond formation via its carboxylic acid and deprotection of the Boc-protected amine. The following are detailed, generalized protocols for these key transformations.

Protocol 1: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the coupling of this compound to a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Materials:

-

This compound

-

Amine-containing molecule

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or sulfo-NHS

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Reaction vessel and magnetic stirrer

-

Standard workup and purification supplies (e.g., rotary evaporator, separatory funnel, silica (B1680970) gel for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Activation of Carboxylic Acid: To the stirred solution, add NHS (1.2 equivalents) and EDC (1.2 equivalents). Allow the mixture to stir at room temperature for 15-30 minutes to form the NHS-ester intermediate.

-

Amine Addition: In a separate vial, dissolve the amine-containing molecule (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture, followed by the addition of DIPEA (2-3 equivalents).

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide conjugate.

Protocol 2: Boc Deprotection to Yield the Free Amine

This protocol describes the removal of the Boc protecting group using Trifluoroacetic acid (TFA) to expose the primary amine.

Materials:

-

Boc-protected conjugate from Protocol 1

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Reaction vessel and magnetic stirrer

-

Rotary evaporator

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: Dissolve the Boc-protected conjugate in DCM (a typical concentration is 0.1-0.2 M).

-

TFA Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. The final concentration of TFA is typically 20-50% (v/v) in DCM.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) (3 times).

-

Neutralization (Optional): If the free amine is required (as opposed to the TFA salt), dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The resulting amine is often used in the next synthetic step without further purification.

Application in PROTAC Synthesis: A Workflow

This compound is a valuable linker for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein. The following workflow illustrates the synthesis of a PROTAC targeting the Embryonic Ectoderm Development (EED) protein, a component of the Polycomb Repressive Complex 2 (PRC2).

Caption: Synthesis workflow for an EED-targeted PROTAC using this compound.

Signaling Pathway in PROTAC Action

Once synthesized, the PROTAC molecule can enter the cell and induce the degradation of the target protein. The following diagram illustrates the mechanism of action for an EED-targeted PROTAC.

Caption: Mechanism of action for an EED-targeted PROTAC.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile bifunctional linker for researchers in drug discovery and chemical biology. Its well-defined structure and predictable reactivity in amide coupling and Boc deprotection reactions make it an ideal component for the construction of complex biomolecules and targeted therapeutics like PROTACs. The information and protocols provided in this guide are intended to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to Boc-NH-PEG1-Ph-O-CH2COOH: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, function, and application of the bifunctional linker, Boc-NH-PEG1-Ph-O-CH2COOH. This molecule plays a critical role in the rapidly advancing field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Chemical Properties

This compound, with the IUPAC name 2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]acetic acid, is a chemical entity featuring a Boc-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, a phenyl ring, and a terminal carboxylic acid. Its molecular formula is C15H21NO6.

The structure is characterized by two reactive ends, a hallmark of PROTAC linkers. The Boc-protected amine, once deprotected, provides a nucleophilic site for conjugation to a ligand targeting an E3 ubiquitin ligase. The terminal carboxylic acid allows for the formation of an amide bond with an amine-functionalized ligand that binds to the protein of interest (POI). The central PEG and phenyl components provide spacing and influence the physicochemical properties of the resulting PROTAC molecule, such as solubility and cell permeability.

Function as a PROTAC Linker in EED-Targeted Degradation

This compound is utilized as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] This linker is particularly relevant in the development of PROTACs targeting Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2).[3][4]

PRC2 is a histone methyltransferase that plays a crucial role in gene silencing and is often dysregulated in cancer.[5] PROTACs incorporating a derivative of this linker, an EED-binding ligand, and an E3 ligase ligand (such as one for the von Hippel-Lindau E3 ligase, VHL) can induce the formation of a ternary complex between EED and the E3 ligase.[3] This proximity triggers the ubiquitination of EED and its subsequent degradation by the proteasome, leading to the downregulation of PRC2 activity.[5][6]

Quantitative Data for EED-Targeted PROTACs with PEG-based Linkers

The following table summarizes key quantitative data for EED-targeted PROTACs that utilize PEG-based linkers, demonstrating their potency in inhibiting PRC2 and cancer cell proliferation.

| Parameter | Value | Description | Cell Line | Reference |

| pIC50 (PRC2) | 8.11 - 8.17 | The negative logarithm of the half-maximal inhibitory concentration for PRC2 enzymatic activity. | - | [5] |

| pKD (EED) | 9.02 - 9.27 | The negative logarithm of the dissociation constant for binding to the EED protein. | - | [5] |

| GI50 | 49 - 58 nM | The half-maximal growth inhibition concentration. | PRC2-dependent cancer cells | [5] |

Experimental Protocols

Synthesis of an EED-Targeted PROTAC

This protocol describes a general method for the synthesis of an EED-targeted PROTAC using this compound, an amine-functionalized EED ligand, and an amine-functionalized VHL ligand.

Step 1: Deprotection of the Linker

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane).

-

Add an excess of a deprotecting agent, such as trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and TFA under reduced pressure to obtain the deprotected linker (NH2-PEG1-Ph-O-CH2COOH).

Step 2: Coupling with the EED Ligand

-

Dissolve the deprotected linker and an equimolar amount of the amine-functionalized EED ligand in a polar aprotic solvent (e.g., dimethylformamide).

-

Add a peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Stir the reaction at room temperature overnight.

-

Purify the product (EED ligand-linker) by chromatography.

Step 3: Coupling with the VHL Ligand

-

Dissolve the EED ligand-linker conjugate and an equimolar amount of the amine-functionalized VHL ligand in a polar aprotic solvent.

-

Add a peptide coupling agent and a non-nucleophilic base.

-

Stir the reaction at room temperature overnight.

-

Purify the final PROTAC molecule by chromatography.

Western Blot for Measuring Protein Degradation

This protocol details the steps to assess the degradation of EED and other PRC2 components following treatment with an EED-targeted PROTAC.[1]

1. Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to attach overnight.[1]

-

Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]

2. Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).[1]

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]

-

Centrifuge the lysates to pellet cellular debris.[1]

3. Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA protein assay.[1]

4. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and heat the samples to denature the proteins.[1]

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1]

5. Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

-

Block the membrane to prevent non-specific antibody binding.[1]

-

Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.[1]

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.[1]

6. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]

In Vitro Histone Methyltransferase (HMT) Assay

This protocol outlines a method to measure the enzymatic activity of the PRC2 complex.[7][8]

1. Reaction Setup:

-

Prepare a reaction mixture containing a reaction buffer, a histone substrate (e.g., recombinant H3), and S-adenosyl-L-[methyl-3H]-methionine as the methyl donor.[8]

-

Add the purified PRC2 complex or cell lysate containing PRC2 to initiate the reaction.[8]

-

Incubate the reaction at 30°C for a defined period.

2. Detection of Methylation:

-

Stop the reaction and spot the mixture onto a filter paper.

-

Wash the filter paper to remove unincorporated radiolabeled SAM.

-

Measure the incorporated radioactivity using a scintillation counter.[8]

3. Data Analysis:

-

Determine the HMT activity by quantifying the amount of incorporated radiolabel.

-

Compare the activity of PRC2 in the presence and absence of the PROTAC to assess its inhibitory effect.

Visualizing Signaling Pathways and Workflows

PROTAC-Mediated Degradation of the PRC2 Complex

Caption: PROTAC-mediated degradation of the EED subunit of the PRC2 complex.

Experimental Workflow for PROTAC Discovery and Evaluation

Caption: A typical workflow for the discovery and development of PROTAC-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. biopharma.co.uk [biopharma.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]

- 5. scienceopen.com [scienceopen.com]

- 6. portlandpress.com [portlandpress.com]

- 7. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Strategic Role of Boc-NH-PEG1-Ph-O-CH2COOH in the Design of EED-Targeted PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PROTAC linker Boc-NH-PEG1-Ph-O-CH2COOH, with a specific focus on its application in the design of potent and selective degraders of the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED). We will delve into the structural rationale for its use, present key quantitative data from relevant studies, provide detailed experimental protocols for the evaluation of EED-targeted PROTACs, and visualize the underlying biological pathways and experimental workflows.

Introduction to PROTAC Technology and the PRC2 Complex

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality.[1] They function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the key ternary complex between the target protein and the E3 ligase.[1]

The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator involved in cell differentiation, stem cell pluripotency, and embryonic development.[4][5] The core components of the PRC2 complex are EZH2, EED, SUZ12, and RBBP4/7.[4] EZH2 is the catalytic subunit that methylates histone H3 on lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[5][6] The EED subunit is essential for the structural integrity and enzymatic activity of the PRC2 complex.[1] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[7] EED-targeted PROTACs offer a novel therapeutic strategy by inducing the degradation of EED, which in turn leads to the destabilization and degradation of the entire PRC2 complex, including EZH2 and SUZ12.[7]

This compound: A Key Linker for EED-Targeted PROTACs

This compound is a specifically designed PROTAC linker that has been successfully employed in the development of EED degraders.[8][9] Its structure incorporates several key features that contribute to its utility in PROTAC design:

-

Boc-Protected Amine (Boc-NH-): The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. This allows for the sequential and controlled conjugation of the linker to the E3 ligase ligand and the target protein ligand.

-

Single PEG Unit (-PEG1-): The short polyethylene (B3416737) glycol (PEG) unit enhances the aqueous solubility of the PROTAC molecule, which can improve cell permeability and overall pharmacokinetic properties.[10][11]

-

Phenyl Group (-Ph-): The rigid phenyl ring introduces a degree of conformational constraint to the linker, which can be crucial for optimizing the orientation of the two ligands for effective ternary complex formation.

-

Carboxylic Acid (-O-CH2COOH): The terminal carboxylic acid provides a reactive handle for conjugation to an amine group on either the target protein ligand or the E3 ligase ligand, typically through an amide bond formation.

The combination of a flexible PEG unit and a rigid phenyl group provides a balance of properties that can be advantageous in achieving potent protein degradation.

Quantitative Data for EED-Targeted PROTACs

The efficacy of PROTACs is typically evaluated by their binding affinity, degradation potency (DC50), and maximal degradation (Dmax). The following tables summarize key quantitative data for EED-targeted PROTACs, demonstrating the potential of this therapeutic approach.

| Parameter | Value | Description | Reference |

| Binding Affinity (pKD) | 9.02 - 9.27 | The negative logarithm of the dissociation constant for the PROTAC binding to EED. | [7] |

| PRC2 Inhibition (pIC50) | 8.11 - 8.17 | The negative logarithm of the half-maximal inhibitory concentration of the PROTAC against PRC2 enzymatic activity. | [7] |

| Anti-proliferative Activity (GI50) | 49 - 58 nM | The concentration of the PROTAC that causes 50% inhibition of cell growth in PRC2-dependent cancer cells. | [7] |

Table 1: In Vitro Activity of EED-Targeted PROTACs

| PROTAC | Concentration | Degradation (%) | Target Protein(s) | Cell Line | Time | Reference |

| UNC6852 | 5 µM | 80% | EED | HeLa | 24 hrs | [3] |

| UNC6852 | 5 µM | 76% | EZH2 | HeLa | 24 hrs | [3] |

Table 2: Degradation Efficiency of an EED-Targeted PROTAC

Experimental Protocols

General Synthesis of an EED-Targeted PROTAC

The synthesis of an EED-targeted PROTAC using this compound typically involves a multi-step process:

-

Amide Coupling of Linker and E3 Ligase Ligand: The carboxylic acid group of this compound is activated (e.g., using HATU or HOBt/EDC) and reacted with an amine-functionalized E3 ligase ligand (e.g., a derivative of VHL or Cereblon ligands). The product is purified by chromatography.

-

Boc Deprotection: The Boc protecting group on the linker is removed under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane) to reveal a free amine.

-

Amide Coupling of Linker-E3 Ligase Ligand Conjugate and EED Ligand: The newly exposed amine is then coupled to the carboxylic acid group of an EED ligand (e.g., an analog of EED226) using standard amide coupling conditions.

-

Purification: The final PROTAC product is purified to a high degree using techniques such as preparative HPLC.

Western Blot for EED Protein Degradation

This protocol is used to quantify the levels of EED and other PRC2 components following treatment with an EED-targeted PROTAC.[1]

Materials:

-

Cell culture reagents

-

EED-targeted PROTAC

-

Vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-EED, anti-EZH2, anti-SUZ12, anti-loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of the EED-targeted PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Ternary Complex Formation Assays

Several biophysical and in-cell assays can be used to confirm and characterize the formation of the EED-PROTAC-E3 ligase ternary complex, which is essential for PROTAC function.[2][12]

-

NanoBRET™: This live-cell assay measures the proximity of a NanoLuc® fusion of the target protein (EED) and a HaloTag® fusion of the E3 ligase in the presence of the PROTAC.

-

AlphaLISA®: This bead-based immunoassay detects the formation of the ternary complex in cell lysates or with purified proteins.

-

Isothermal Titration Calorimetry (ITC): This technique measures the heat changes upon binding and can determine the thermodynamic parameters of binary and ternary complex formation.

-

Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics (on- and off-rates) of the binding interactions between the PROTAC and the two proteins.

Visualizations: Pathways and Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRC2 - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. PRC2: an epigenetic multiprotein complex with a key role in the development of rhabdomyosarcoma carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CAS#:2361117-22-6 | Chemsrc [chemsrc.com]

- 10. Boc-NH-PEG1-CH2COOH | Carbamates | Ambeed.com [ambeed.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to Heterobifunctional PEG Linkers in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical development. These versatile molecules, featuring a hydrophilic polyethylene glycol chain with two distinct reactive termini, enable the precise and stable conjugation of two different molecular entities.[1][2][3] This technical guide provides an in-depth overview of the core principles, applications, and methodologies associated with the use of heterobifunctional PEG linkers in the development of advanced therapeutics and research agents.

Core Concepts and Advantages of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are defined by their structure: a PEG backbone of variable length connecting two different functional groups (X-PEG-Y).[4][5] This dual-reactivity allows for controlled, sequential conjugation, where one end of the linker reacts with a specific functional group on one molecule, and the other end reacts with a different functional group on a second molecule. This contrasts with homobifunctional linkers, which possess identical reactive groups at both ends.[]

The incorporation of a PEG spacer offers numerous advantages in bioconjugation:[7]

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic drugs or biomolecules, reducing the risk of aggregation.[1][8]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugated molecule, which can reduce renal clearance and extend its circulation half-life in the bloodstream.[9][10]

-

Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of proteins or other biomolecules, lowering the potential for an immune response.[8][10]

-

Precise Spatial Control: The defined length of the PEG linker allows for precise control over the distance between the two conjugated molecules, which is often critical for optimizing biological activity.[3][11]

-

Biocompatibility: PEG is well-established as a non-toxic and biocompatible polymer, making it suitable for in vivo applications.[12]

Types of Heterobifunctional PEG Linkers and Their Chemistries

The versatility of heterobifunctional PEG linkers stems from the wide array of available reactive functional groups, each targeting a specific chemical moiety on a biomolecule or drug.[13][14] The choice of linker is dictated by the available functional groups on the molecules to be conjugated.[7]

Commonly Used Functional Groups:

| Functional Group | Target Moiety | Resulting Bond | Optimal pH | Key Characteristics |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | 7.0 - 9.0 | Highly reactive towards lysine (B10760008) residues and N-termini of proteins. Susceptible to hydrolysis in aqueous solutions, especially at higher pH.[15][16] |

| Maleimide (B117702) | Thiols/Sulfhydryls (-SH) | Thioether | 6.5 - 7.5 | Highly specific for cysteine residues, forming a stable covalent bond. The maleimide ring can undergo hydrolysis at pH > 7.5.[15][16] |

| Azide (N₃) | Alkynes (e.g., DBCO) | Triazole | Physiological | Used in bioorthogonal "click chemistry" (SPAAC). Highly specific and biocompatible, proceeding without a catalyst.[3][17] |

| Alkyne (e.g., DBCO) | Azides (N₃) | Triazole | Physiological | The strained cyclooctyne (B158145) (DBCO) reacts rapidly with azides in catalyst-free click chemistry reactions.[3][17] |

| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) | Amide | 4.5 - 5.0 | Requires activation with carbodiimides (e.g., EDC) and NHS to form a reactive NHS ester intermediate before reacting with amines.[18] |

| Amine (-NH₂) | Carboxylic Acids (-COOH) | Amide | 4.5 - 5.0 | Can be coupled to carboxyl groups using EDC/NHS chemistry.[] |

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of a specific linker often depends on its physicochemical properties, such as molecular weight and spacer arm length. Monodisperse PEG linkers, which have a precise and defined molecular weight, are increasingly favored in drug development to ensure batch-to-batch consistency.[19]

Table 1: Properties of Selected NHS-PEG-Maleimide Linkers

| Product Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Number of PEG Units |

| SM(PEG)₄ | 443.43 | 29.1 | 4 |

| SM(PEG)₈ | 619.64 | 43.5 | 8 |

| SM(PEG)₁₂ | 804.85 | 57.9 | 12 |

| SM(PEG)₂₄ | 1249.4 | 101.1 | 24 |

Data sourced from product literature.

Table 2: Properties of Selected DBCO-PEG-NHS Ester Linkers

| Product Name | Molecular Weight ( g/mol ) | Chemical Formula | Purity | Number of PEG Units |

| DBCO-PEG₄-NHS Ester | 649.68 | C₃₄H₃₉N₃O₁₀ | >95% (HPLC) | 4 |

| DBCO-PEG₈-NHS Ester | 825.89 | C₄₂H₅₅N₃O₁₄ | >95% (HPLC) | 8 |

| DBCO-PEG₁₂-NHS Ester | 1002.1 | C₅₀H₇₁N₃O₁₈ | >95% (HPLC) | 12 |

Data sourced from product datasheets.[3][20]

Key Applications

Heterobifunctional PEG linkers are integral to the development of complex biotherapeutics and advanced research tools.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[21] Heterobifunctional PEG linkers are crucial for connecting the antibody to the drug payload.[1] The linker's properties can significantly influence the ADC's stability, solubility, and pharmacokinetic profile. For instance, a hydrophilic PEG linker can help overcome the hydrophobicity of many cytotoxic drugs, preventing aggregation and improving the overall properties of the ADC.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[8] They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[9] The PEG linker's length and flexibility are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein.[8][10]

Nanoparticle Functionalization and Drug Delivery

These linkers are used to attach targeting ligands (e.g., antibodies, peptides) or therapeutic agents to the surface of nanoparticles.[1] The PEG chain provides a "stealth" layer that helps the nanoparticle evade the immune system, prolonging its circulation time and improving its delivery to the target site.[1][10]

Diagnostics and Imaging

In diagnostics and imaging, heterobifunctional PEG linkers are used to attach fluorescent dyes, radioisotopes, or other imaging agents to targeting molecules like antibodies.[21] This enables the specific visualization of cells or tissues of interest, for example, in tumor imaging.[21]

Mandatory Visualizations

Logical Workflow for ADC Synthesis

The following diagram illustrates the general two-step workflow for synthesizing an antibody-drug conjugate using a heterobifunctional linker, such as NHS-PEG-Maleimide.

PROTAC Mechanism of Action

This diagram shows the mechanism by which a PROTAC molecule induces the degradation of a target Protein of Interest (POI).

HER2 Signaling Pathway Inhibition by an ADC

This diagram illustrates a simplified view of how a HER2-targeting ADC inhibits downstream signaling pathways that promote cell proliferation and survival.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and characterization of an antibody-drug conjugate using an NHS-PEG-Maleimide linker.

Protocol: Two-Step Antibody-Drug Conjugation

This protocol outlines the conjugation of a thiol-containing drug to an antibody via its lysine residues.[11][15]

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS).

-

NHS-PEGn-Maleimide linker.

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

-

Thiol-containing drug molecule.

-

Reaction Buffer: PBS, pH 7.2-7.5.

-

Quenching solution (e.g., 1M Tris or 10mM Cysteine).

-

Purification columns: Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).

Procedure:

Step A: Activation of Antibody with NHS-PEG-Maleimide Linker

-

Prepare Antibody: Ensure the antibody solution is at a concentration of 2-10 mg/mL in PBS, pH 7.2-7.5. The buffer must be free of primary amines (e.g., Tris) or stabilizers like BSA.[22]

-

Prepare Linker Stock: Immediately before use, dissolve the NHS-PEGn-Maleimide linker in anhydrous DMSO to a concentration of 10 mM.[]

-

Reaction: Add a 5 to 20-fold molar excess of the dissolved linker to the antibody solution.[11] Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove excess, unreacted linker from the maleimide-activated antibody using a desalting column (SEC) equilibrated with PBS, pH 6.5-7.5.[11]

Step B: Conjugation of Drug to Activated Antibody

-

Prepare Drug Solution: Dissolve the thiol-containing drug in DMSO.

-

Conjugation Reaction: Add a slight molar excess (e.g., 1.5-fold) of the drug solution to the purified, maleimide-activated antibody.[11]

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[11]

-

Quenching: (Optional) Add a final concentration of 10 mM cysteine to quench any unreacted maleimide groups.[]

-

Final Purification: Purify the final ADC product to remove unreacted drug and other small molecules. This is typically achieved using SEC or HIC.

Protocol: Purification of ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity and is an excellent method for separating ADC species with different drug-to-antibody ratios (DARs), as each conjugated drug molecule increases the overall hydrophobicity.[24][25]

Materials:

-

HIC Column (e.g., Butyl or Phenyl).

-

Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate, pH 7.0).[24]

-

Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).[24]

-

HPLC system.

Procedure:

-

Sample Preparation: Dilute the ADC sample and adjust the salt concentration to match the initial mobile phase conditions (e.g., add a high-salt buffer to the sample to promote binding to the column).[24]

-

Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 67% A, 33% B).[24]

-

Injection: Inject the prepared ADC sample onto the column.

-

Gradient Elution: Elute the bound species by applying a linear gradient of decreasing salt concentration (i.e., increasing the percentage of Mobile Phase B).[24] Species will elute in order of increasing hydrophobicity, with unconjugated antibody eluting first, followed by DAR2, DAR4, etc.

-

Analysis: Monitor the elution profile at 280 nm. The peaks corresponding to different DAR species can be collected and further analyzed.

Protocol: Characterization of ADCs by Mass Spectrometry

Mass spectrometry (MS) is a powerful technique to confirm the identity of the ADC and determine the drug-to-antibody ratio distribution.[1] Native MS is often used to analyze the intact ADC.[26]

Materials:

-

Purified ADC sample.

-

Mass Spectrometer (e.g., Q-TOF, Orbitrap) capable of native MS.

-

Volatile buffer for native MS (e.g., ammonium acetate).

Procedure:

-

Sample Preparation: If necessary, buffer-exchange the purified ADC into a volatile buffer like ammonium acetate (B1210297) using a desalting column to make it compatible with mass spectrometry.

-

Mass Spectrometry Analysis: Infuse the sample into the mass spectrometer using nano-electrospray ionization (nano-ESI) under non-denaturing ("native") conditions.[2]

-

Data Acquisition: Acquire the mass spectrum over a high m/z range to observe the charge state envelope of the intact ADC.

-

Data Analysis: Deconvolute the resulting spectrum to obtain the zero-charge mass of the different species present in the sample. The masses will correspond to the unconjugated antibody and the antibody conjugated with 1, 2, 3, etc., drug-linker molecules.

-

DAR Calculation: From the relative abundance of each species, an average DAR for the ADC population can be calculated.[1]

Conclusion

Heterobifunctional PEG linkers are a cornerstone of modern bioconjugation, providing an unparalleled level of control and precision in the design of complex biomolecules.[3] Their ability to improve the physicochemical and pharmacokinetic properties of therapeutics has been instrumental in the success of advanced drug modalities like ADCs and PROTACs.[11] A thorough understanding of the available chemistries, linker properties, and analytical methodologies is critical for researchers and developers aiming to harness the full potential of these powerful tools to create the next generation of targeted therapies and diagnostics.

References

- 1. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DBCO-PEG4-NHS ester [baseclick.eu]

- 4. benchchem.com [benchchem.com]

- 5. heterobifunctional pegs [jenkemusa.com]

- 7. precisepeg.com [precisepeg.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. DBCO-PEG4-NHS Ester | AAT Bioquest [aatbio.com]

- 18. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. newomics.com [newomics.com]

- 20. vectorlabs.com [vectorlabs.com]

- 21. escopharma.com [escopharma.com]

- 22. furthlab.xyz [furthlab.xyz]

- 24. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 25. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 26. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

The Mechanism of Action of Boc-NH-PEG1-Ph-O-CH2COOH in Targeted Protein Degradation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the PROTAC (Proteolysis Targeting Chimera) linker, Boc-NH-PEG1-Ph-O-CH2COOH, in the context of targeted protein degradation. This linker has been instrumental in the development of potent degraders targeting the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).

Core Concept: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The this compound entity serves as such a linker.

The general mechanism of PROTAC action involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.

This compound in EED-Targeted PROTACs

The linker this compound has been successfully utilized in the synthesis of PROTACs targeting EED.[1] In these constructs, one end of the linker is attached to a ligand that binds to EED, while the other end is connected to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3]

The resulting PROTACs effectively induce the degradation of not only EED but also other essential components of the PRC2 complex, including EZH2 and SUZ12.[4] This degradation of the entire complex leads to the inhibition of PRC2's histone methyltransferase activity and subsequently suppresses the proliferation of PRC2-dependent cancer cells.[4]

Signaling Pathway

The signaling pathway for an EED-targeted PROTAC utilizing the this compound linker is depicted below.

Caption: Mechanism of EED-targeted PROTAC action.

Quantitative Data

The efficacy of EED-targeted PROTACs synthesized with the this compound linker has been quantified in various studies. The data for two prominent PROTACs, here referred to as PROTAC 1 and PROTAC 2, are summarized below.[2][3]

| Parameter | PROTAC 1 (EED degrader-2) | PROTAC 2 (EED degrader-1) | Description |

| Binding Affinity (pKD) | 9.27 ± 0.05 | 9.02 ± 0.09 | Logarithmic scale of the dissociation constant for binding to EED. |

| PRC2 Inhibition (pIC50) | 8.11 ± 0.09 | 8.17 ± 0.24 | Logarithmic scale of the half-maximal inhibitory concentration against PRC2 enzymatic activity. |

| Cell Proliferation (GI50) | 57 nM (Karpas422 cells) | 49 nM (Karpas422 cells) | Half-maximal growth inhibition concentration in an EZH2 mutant DLBCL cell line. |

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the mechanism of action of EED-targeted PROTACs.

Synthesis of EED-Targeted PROTAC

The synthesis of an EED-targeted PROTAC involves the coupling of an EED ligand, the this compound linker, and a VHL ligand. A generalized workflow is presented below.

Caption: General synthesis workflow for an EED-targeted PROTAC.

A detailed protocol for the synthesis of the this compound linker itself is a multi-step process that is beyond the scope of this guide but can be found in specialized chemical synthesis literature.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in the levels of target proteins upon PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., Karpas422) at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the EED-PROTAC or vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can be determined.

-

Ternary Complex Formation Assay (AlphaScreen)

This assay is used to demonstrate the PROTAC-induced formation of the EED-PROTAC-VHL ternary complex.

Methodology:

-

Reagents:

-

Recombinant tagged proteins: e.g., GST-tagged EED and His-tagged VHL complex (VBC).

-

EED-PROTAC.

-

AlphaScreen GST Donor beads and Ni-NTA Acceptor beads.

-

Assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the recombinant EED and VHL proteins.

-

Add serial dilutions of the EED-PROTAC.

-

Incubate at room temperature to allow for complex formation.

-

Add the AlphaScreen Donor and Acceptor beads and incubate in the dark.

-

-

Detection and Analysis:

-

Read the plate using an AlphaScreen-capable plate reader.

-

The signal generated is proportional to the amount of ternary complex formed. A bell-shaped curve is typically observed, as high concentrations of the PROTAC can lead to the formation of binary complexes, which reduces the AlphaScreen signal (the "hook effect").

-

Global Proteomics by Mass Spectrometry

This method is used to assess the selectivity of the EED-PROTAC by quantifying changes in the entire proteome upon treatment.

Methodology:

-

Sample Preparation:

-

Treat cells with the EED-PROTAC or vehicle control.

-

Lyse the cells and extract the proteins.

-

Digest the proteins into peptides using trypsin.

-

Label the peptides with tandem mass tags (TMT) for multiplexed quantification.

-

-

LC-MS/MS Analysis:

-

Separate the labeled peptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant).

-

Determine the proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. This will reveal the on-target degradation of PRC2 components and any potential off-target effects.

-

Conclusion

The this compound linker is a valuable tool in the development of PROTACs for targeted protein degradation. Its application in EED-targeted PROTACs has demonstrated the potential of this technology to not only degrade a single target protein but an entire protein complex, offering a promising therapeutic strategy for PRC2-dependent cancers. The experimental protocols outlined in this guide provide a framework for the robust characterization of the mechanism of action of such PROTACs.

References

Technical Guide: Physicochemical Properties and Applications of Boc-NH-PEG1-Ph-O-CH2COOH

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical properties, experimental considerations, and biological applications of the bifunctional linker, Boc-NH-PEG1-Ph-O-CH2COOH. This molecule is of significant interest in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

This compound is a heterobifunctional linker containing a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid. The structure incorporates a single polyethylene (B3416737) glycol (PEG) unit and a phenoxy group, which impart specific solubility and spacing characteristics.[1] While comprehensive experimental data is not publicly available for all parameters, the following information has been compiled from chemical databases and supplier specifications.

Data Presentation: Summary of Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]acetic acid | PubChem[1] |

| Synonyms | Boc-amino-PEG1-phenyl-acetic acid | N/A |

| CAS Number | 2361117-22-6 | ChemSrc[2] |

| Molecular Formula | C₁₅H₂₁NO₆ | PubChem[1] |

| Molecular Weight | 311.33 g/mol | PubChem[1] |

| Appearance | Solid (typical for related compounds) | N/A |

| Solubility | Soluble in DMSO. Aqueous solubility is expected to be pH-dependent. | Inferred from related compounds[3] |

| Melting Point | Data not available | N/A |

| Storage | Store at -20°C, sealed and dry. | N/A |

Application in Targeted Protein Degradation

This linker is primarily utilized in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound serves as the central "linker" component. The carboxylic acid end can be coupled to a ligand for an E3 ligase (e.g., VHL or Cereblon ligands), while the Boc-protected amine can be deprotected and subsequently coupled to a ligand for a protein of interest.

Case Study: EED-Targeted PROTACs

This specific linker has been referenced in the development of PROTACs targeting the Embryonic Ectoderm Development (EED) protein.[2][4] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which is often dysregulated in cancers. By incorporating this linker into a PROTAC, researchers successfully induced the degradation of not only EED but also the other core components of the complex, EZH2 and SUZ12.[5][6] This approach offers a therapeutic modality for PRC2-dependent cancers.[5][7]

Signaling Pathway: PROTAC-Mediated PRC2 Degradation

The following diagram illustrates the mechanism of action for an EED-targeted PROTAC utilizing this linker.

Experimental Protocols

Representative Synthesis Protocol

The synthesis would likely involve a two-step process:

-

Alkylation: Reaction of a Boc-protected amino-PEG alcohol (Boc-NH-PEG1-OH) with a protected 4-hydroxyphenylacetic acid ester, such as methyl 2-(4-hydroxyphenoxy)acetate, under Williamson ether synthesis conditions.

-

Hydrolysis: Saponification of the resulting methyl ester to yield the final carboxylic acid product.

Step 1: Ether Formation

-

To a solution of tert-butyl (2-hydroxyethyl)carbamate (B8442604) and methyl 2-(4-hydroxyphenoxy)acetate in an anhydrous solvent (e.g., DMF or ACN), add a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

-

Heat the reaction mixture (e.g., to 80°C) and stir until TLC or LC-MS analysis indicates the consumption of starting materials.

-

Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the ester intermediate.

Step 2: Ester Hydrolysis

-

Dissolve the purified ester intermediate in a solvent mixture such as THF/Methanol/Water.

-

Add an excess of a base, such as lithium hydroxide (B78521) (LiOH), and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS until hydrolysis is complete.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~4-5.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the final product, this compound.

Characterization: The final compound should be characterized by:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

HPLC: To determine purity.

Experimental Workflow: PROTAC Synthesis

The following diagram outlines a generalized workflow for the synthesis of an EED-targeted PROTAC using this linker.

References

- 1. This compound | C15H21NO6 | CID 138693544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:2361117-22-6 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]

Navigating the Core: A Technical Guide to the Solubility and Stability of Boc-NH-PEG1-Ph-O-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-NH-PEG1-Ph-O-CH2COOH is a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that co-opt the cell's natural protein degradation machinery. As a critical component that bridges the target protein binder and the E3 ligase recruiter, the linker's physicochemical properties, particularly its solubility and stability, are paramount to the overall efficacy and developability of the resulting PROTAC. This technical guide provides an in-depth overview of the core characteristics of this compound, including its chemical properties, and outlines detailed experimental protocols for determining its solubility and stability. Furthermore, this guide presents structured tables for data comparison and utilizes diagrams to illustrate key concepts and workflows, serving as a vital resource for researchers in the field of targeted protein degradation.

Introduction to this compound

This compound is a heterobifunctional linker containing a Boc-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, a phenyl ring, and a carboxylic acid. This specific arrangement of functional groups imparts a unique combination of hydrophobicity and hydrophilicity, influencing its behavior in biological systems. Its primary application is in the synthesis of PROTACs, where it connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.[1][][3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and degradation of the POI by the proteasome.[3][4] The linker's length, flexibility, and chemical composition are critical factors that influence the formation and stability of this ternary complex, as well as the overall solubility and cell permeability of the PROTAC molecule.[1][5]

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₆ | [6] |

| Molecular Weight | 311.33 g/mol | [6] |

| IUPAC Name | 2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]acetic acid | [6] |

| CAS Number | 2361117-22-6 | [7] |

| Appearance | White to off-white solid | General knowledge |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. The presence of both hydrophobic (phenyl ring, Boc group) and hydrophilic (PEG, carboxylic acid) moieties suggests a varied solubility profile in different solvents. Generally, PEG-containing linkers are known to enhance the aqueous solubility of PROTACs.[1] However, the overall solubility of a PROTAC is influenced by all its components (POI binder, linker, and E3 ligase ligand).[8][9][10]

Expected Qualitative Solubility

Based on its structure, this compound is expected to be soluble in a range of polar aprotic and organic solvents. Its solubility in aqueous solutions is likely to be pH-dependent due to the presence of the carboxylic acid group.

Quantitative Solubility Data

The following table provides a template for summarizing the experimentally determined solubility of this compound in various solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water (pH 3.0) | 25 | Data not available | Data not available |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

| Dichloromethane (DCM) | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, DMSO, DCM, methanol, ethyl acetate)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

pH meter

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Centrifuge the sample to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Stability Profile

The stability of this compound is crucial for its storage, handling during synthesis, and its performance in biological assays. The molecule contains several functional groups that could be susceptible to degradation under certain conditions. The Boc-protecting group is known to be labile under acidic conditions.[11][12] The ester and amide bonds that will be formed when this linker is incorporated into a PROTAC can be susceptible to hydrolysis.

pH-Dependent Stability

The stability of the Boc group is highly dependent on pH. It is generally stable under neutral and basic conditions but is readily cleaved by strong acids.[11] This property is often exploited in synthetic chemistry for deprotection.

Thermal Stability

The thermal stability of the compound is important for understanding its shelf-life and potential degradation during experimental procedures that involve heating.

Quantitative Stability Data

The following table is a template for summarizing the stability of this compound under various conditions, typically reported as a half-life (t₁/₂).

| Condition | Temperature (°C) | Half-life (t₁/₂) | Degradation Products |

| pH 1.0 (0.1 N HCl) | 25 | Data not available | Expected: Deprotected amine |

| pH 7.4 (PBS) | 37 | Data not available | Expected: Stable |

| pH 9.0 (Buffer) | 25 | Data not available | Expected: Stable |

| Plasma (Human) | 37 | Data not available | Data not available |

| Elevated Temperature | 50 | Data not available | Data not available |

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Experimental Protocol for Stability Assessment

This protocol describes a general method for assessing the hydrolytic and plasma stability of this compound.[13]

Materials:

-

This compound

-

Buffers of varying pH (e.g., pH 1.0, 7.4, 9.0)

-

Human plasma (or plasma from other species)

-

Incubator or water bath

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Incubate the compound at a low final concentration in the different pH buffers or plasma at a constant temperature (e.g., 37 °C).

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a quenching solution to stop any further degradation.

-

Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the degradation rate constant (k) from the slope of the line.

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Role in PROTAC-Mediated Protein Degradation

This compound serves as a linker in PROTACs, which mediate the degradation of target proteins through the ubiquitin-proteasome system.[1][][14] The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[]

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental for its effective application in the synthesis and development of PROTACs. This guide provides a framework for the systematic evaluation of these critical properties. The outlined experimental protocols offer a starting point for researchers to generate the necessary data to inform the design and optimization of novel protein degraders. The successful development of PROTAC-based therapeutics relies on the careful characterization of each component, with the linker playing a pivotal role in determining the overall physicochemical and pharmacological properties of the final molecule.

References

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 4. chempep.com [chempep.com]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. This compound | C15H21NO6 | CID 138693544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:2361117-22-6 | Chemsrc [chemsrc.com]

- 8. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. reddit.com [reddit.com]

- 13. benchchem.com [benchchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

Unlocking Targeted Protein Degradation: The Role of Boc-NH-PEG1-Ph-O-CH2COOH in EED-Targeted PROTACs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the ability to selectively eliminate disease-causing proteins offers a powerful strategy to combat illnesses such as cancer. Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary technology, hijacking the cell's natural protein disposal machinery to degrade specific proteins of interest. A critical component in the design of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. This technical guide delves into the application of Boc-NH-PEG1-Ph-O-CH2COOH, a versatile linker, in the development of PROTACs targeting the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of the PRC2 complex is a known driver in various cancers, making it a compelling therapeutic target.

The Role of this compound as a PROTAC Linker

This compound serves as a foundational building block for constructing PROTACs. Its structure incorporates several key features:

-

Boc-Protected Amine: The tert-Butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise synthesis of the PROTAC molecule.

-

PEG1 Spacer: The short polyethylene (B3416737) glycol (PEG) unit enhances the solubility and can influence the conformational flexibility of the final PROTAC, which is crucial for optimal ternary complex formation.

-

Phenyl Group: The rigid phenyl group provides a stable scaffold for the linker.

-

Carboxylic Acid: The terminal carboxylic acid provides a reactive handle for conjugation with either the target protein ligand or the E3 ligase ligand.

In the context of EED-targeted PROTACs, this linker is utilized to connect an EED-binding molecule to a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL).

Quantitative Data Summary

The efficacy of EED-targeted PROTACs is quantified through various biophysical and cellular assays. The following tables summarize key data for two prominent EED-targeted PROTACs, herein referred to as PROTAC 1 and PROTAC 2, which utilize linkers derived from this compound.

| Compound | Binding Affinity to EED (pKD) | PRC2 Inhibitory Potency (pIC50) |

| PROTAC 1 | 9.27 ± 0.05 | 8.11 ± 0.09 |

| PROTAC 2 | 9.02 ± 0.09 | 8.17 ± 0.24 |

Table 1: Biophysical and Biochemical Activity of EED-Targeted PROTACs. Data derived from Hsu JH, et al. Cell Chem Biol. 2019.

| Compound | Cell Line | Growth Inhibition (GI50, nM) |

| PROTAC 1 | Karpas-422 | 57 |

| PROTAC 2 | Karpas-422 | 45 |

Table 2: Anti-proliferative Activity of EED-Targeted PROTACs. Data derived from Hsu JH, et al. Cell Chem Biol. 2019.

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC 1 | EED | Karpas-422 | ~100 | >90 |

| PROTAC 1 | EZH2 | Karpas-422 | ~100 | >90 |

| PROTAC 1 | SUZ12 | Karpas-422 | ~100 | >90 |

Table 3: Cellular Degradation Potency and Efficacy of PROTAC 1. DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of protein degradation achieved. Data derived from Hsu JH, et al. Cell Chem Biol. 2019.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Degradation of the PRC2 Complex

EED-targeted PROTACs function by inducing the degradation of not only EED but also the other core components of the PRC2 complex, namely EZH2 and SUZ12. This occurs through the formation of a ternary complex between the PROTAC, EED, and an E3 ubiquitin ligase.

Caption: PROTAC-mediated degradation of the PRC2 complex.

Experimental Workflow for Assessing PROTAC Efficacy

A typical workflow to evaluate the effectiveness of an EED-targeted PROTAC involves synthesis, in vitro binding and enzymatic assays, and cellular assays to measure protein degradation and anti-proliferative effects.

Methodological & Application

Application Notes and Protocols for Boc-NH-PEG1-Ph-O-CH2COOH in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and application of the PROTAC (Proteolysis Targeting Chimera) linker, Boc-NH-PEG1-Ph-O-CH2COOH. This linker is a valuable tool for the development of PROTACs targeting the Embryonic Ectoderm Development (EED) protein, a core subunit of the Polycomb Repressive Complex 2 (PRC2). Degradation of EED leads to the concomitant degradation of other PRC2 components, such as EZH2 and SUZ12, offering a promising therapeutic strategy for various cancers. This document includes a representative synthesis protocol, quantitative data on the biological activity of an EED-targeting PROTAC, and diagrams illustrating the relevant biological pathways and experimental workflows.

Introduction to EED-Targeting PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.

The PRC2 complex plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of PRC2 activity is implicated in the pathogenesis of numerous cancers. PROTACs that target the EED subunit of PRC2 have been shown to induce the degradation of the entire PRC2 complex, providing a powerful approach to inhibit its oncogenic function. The linker, this compound, has been successfully employed in the development of potent EED-targeting PROTACs.

Data Presentation

The following table summarizes the in vitro activity of a PROTAC incorporating the this compound linker against the EZH2 mutant Diffuse Large B-cell Lymphoma (DLBCL) cell line, Karpas-422.

| Compound ID | Target | E3 Ligase Ligand | Linker | Cell Line | GI50 (µM) | Reference |

| PROTAC 1 | EED | VHL | This compound | Karpas-422 | 0.057 | [1] |

| PROTAC 2 | EED | VHL | (similar PEG-based linker) | Karpas-422 | 0.045 |

Table 1: In vitro antiproliferative activity of EED-targeting PROTACs. GI50 represents the concentration required to inhibit cell growth by 50%.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative two-step synthesis for this compound, commencing with a Williamson ether synthesis followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 2-(4-(2-((tert-butoxycarbonyl)amino)ethoxy)phenoxy)acetate

-

Materials:

-

Ethyl 2-(4-hydroxyphenoxy)acetate

-

tert-Butyl (2-bromoethyl)carbamate

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

To a solution of ethyl 2-(4-hydroxyphenoxy)acetate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of tert-butyl (2-bromoethyl)carbamate (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield ethyl 2-(4-(2-((tert-butoxycarbonyl)amino)ethoxy)phenoxy)acetate as a solid.

-

Step 2: Synthesis of 2-(4-(2-((tert-butoxycarbonyl)amino)ethoxy)phenoxy)acetic acid (this compound)

-

Materials:

-

Ethyl 2-(4-(2-((tert-butoxycarbonyl)amino)ethoxy)phenoxy)acetate

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve ethyl 2-(4-(2-((tert-butoxycarbonyl)amino)ethoxy)phenoxy)acetate (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., 3:1:1 ratio).

-

Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-

Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.

-

Extract the product with dichloromethane (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.

-

Visualizations

Signaling Pathway and PROTAC Mechanism

Caption: Mechanism of EED-PROTAC mediated degradation of the PRC2 complex.

Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

PROTAC Development Workflow

Caption: General workflow for the development and optimization of PROTACs.

References

Application Notes and Protocols for Amide Bond Formation with Boc-NH-PEG1-Ph-O-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-NH-PEG1-Ph-O-CH2COOH in amide bond formation, a critical step in the synthesis of complex molecules for drug discovery and development. This bifunctional linker is notably employed in the creation of Proteolysis Targeting Chimeras (PROTACs), particularly those targeting Embryonic Ectoderm Development (EED) for targeted protein degradation.

Introduction

This compound is a versatile linker molecule featuring a Boc-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, a phenyl ether moiety, and a terminal carboxylic acid.[1] This structure imparts a balance of hydrophilicity and rigidity, making it an ideal component for bridging two distinct molecular entities. The Boc-protected amine allows for selective deprotection and subsequent conjugation, while the carboxylic acid is readily activated for amide bond formation with primary or secondary amines. Its most prominent application is in the synthesis of EED-targeted PROTACs, which are designed to induce the degradation of the Polycomb Repressive Complex 2 (PRC2).[2][3]

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₁NO₆ |

| Molecular Weight | 311.33 g/mol |

| CAS Number | 2361117-22-6 |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage | 2-8°C, sealed, dry |

Application in EED-Targeted PROTACs